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GLAUCONITE

Cat. No.: B1166056
CAS No.: 102785-61-5
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Description

Glauconite is a green, iron-potassium phyllosilicate mineral belonging to the mica group, with a typical chemical formula of (K,Na)(Fe³⁺,Al,Mg)₂(Si,Al)₄O₁₀(OH)₂ . It is characteristically rich in iron, predominantly in the ferric state, and contains varying amounts of interlayer potassium, often between 5% and 8% K₂O . This mineral forms authigenically in marine sedimentary environments under low sedimentation rates and is commonly found in distinctive peloidal or ovoid morphologies . For researchers, this compound serves as a critical tool in multiple disciplines. In geology and paleoclimatology, it is a key indicator for reconstructing marine paleoenvironments and serves as a stratigraphic marker for dating sedimentary rocks using K-Ar and Rb-Sr methods . Its high cation exchange capacity (CEC) and layered structure make it valuable for environmental science studies, particularly in researching the adsorption and removal of heavy metals and other contaminants from water . In agricultural research, this compound is investigated as a slow-release, eco-friendly source of potassium and micronutrients, with studies demonstrating its efficacy in improving soil properties and promoting the growth of various crops, including oats, durum wheat, and sugar beet . The mineral's mechanism of action in this context involves the gradual release of potassium and other exchangeable cations (e.g., Mg²⁺) into the soil, which enhances soil fertility and structure over time . This product is supplied as a high-purity, characterized reagent to ensure consistency and reliability in experimental results. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

102785-61-5

Molecular Formula

C9H6ClNO2

Origin of Product

United States

Advanced Mineralogical and Crystallographic Characterization of Glauconite

Glauconite (B1166050) Polytypism and Structural Heterogeneity Investigations

This compound exhibits polytypism and structural heterogeneity, reflecting variations in the stacking of its 2:1 layers and the distribution of cations within its structure.

Identification and Characterization of this compound Polytypes

X-ray diffraction (XRD) is a primary technique for identifying and characterizing this compound polytypes. The XRD pattern of this compound-bearing sandstone can identify ordered this compound (1M polytype) and disordered this compound-smectite (1Md polytype). researchgate.net The 1M polytype displays highly organized crystalline frameworks belonging to the ISII structural group and is identifiable by a high concentration of K₂O and moderate expansion properties. researchgate.net Selected area electron diffraction (SAED) patterns of this compound-smectite particle aggregates frequently show diagnostic non-basal reflections typical for a well-ordered 1M polytype and subordinate weak diffraction rings or smeared Bragg patterns characteristic of a disordered 1Md polytype structure. sci-hub.se

The percentage of 1M and 2M1 polytypes can be calculated from XRD data using specific equations based on the area of their characteristic hkl-reflections. sci-hub.se The fraction of the 1Md polytype is typically calculated numerically by difference, as minerals with a 1Md polytype have weak or no polytype-specific peaks. sci-hub.se

Order-Disorder Phenomena within this compound Crystal Lattices

Order-disorder phenomena in clay minerals, including this compound, encompass various aspects such as disorder in the distribution of cations, disorder in layer stacking, long-range and short-range order, and order-disorder in mixed-layer systems. cambridge.org, cas.cz The structural triperiodicity of these minerals is the exception, where the description involves the order-disorder concept. cambridge.org

The chemical micromilieu during crystallization is a primary cause of order or disorder in the structure of phyllosilicates, leading to different polymorphs, polytypes, and interstratification phenomena. cas.cz Higher temperature and permeability over a longer time span can support better ordering in mixed-layer systems, but not necessarily in substituting cations within tetrahedral or octahedral sheets. cas.cz

Studies have revealed that glauconites can be characterized by the heterogeneous distribution of cations over the available trans- and cis-octahedra due to the coexistence of trans- and cis-vacant octahedra and small trioctahedral clusters in octahedral sheets. researchgate.net The distribution of isomorphic cations over accessible octahedral sites is also heterogeneous, showing a tendency for segregation of Fe, Mg and Al, Mg cations and the formation of corresponding domains. researchgate.net

Infrared absorption studies can also provide insights into the disordered structure of this compound. minsocam.org Highly expandable glauconites, showing a high degree of disorder of octahedral sites or layer-stacking, exhibit distinct absorption patterns. minsocam.org The diffusion of absorption peaks in the 9-10 micron region in chlorites, for instance, has been attributed to the increasing amount of substitution in the tetrahedral layer, and a similar phenomenon in this compound spectra may be due to its disordered structure. minsocam.org

Microtextural and Morphological Research on this compound Grains

The microtexture and morphology of this compound grains provide crucial information about their formation processes, evolution, and depositional environments.

Petrographic and Morphological Expressions of this compound Grains

Petrographic observations indicate that this compound commonly occurs as pellets in sandstone and shale, exhibiting variable external morphologies ranging from ovoid or spheroidal to ellipsoidal, globular, irregular, or lobate shapes. , e3s-conferences.org, researchgate.net Other recognized morphological types include tabular, mammillated, vermicular (worm-like), and composite types, as well as fossil casts, internal molds, or replacements. researchgate.net

In hand specimen, this compound usually appears as dark green to black, sub-millimeter, ovoid pellets. geological-digressions.com The color of this compound can vary from yellow-brown to grass green, reflecting variations in its chemical maturity; darker greens are typically higher in K₂O and have greater crystallographic ordering. geological-digressions.com

Under a petrographic microscope, this compound grains can appear cryptocrystalline and display aggregate polarization. They can occur as diverse grains, matrix, and pseudomorphs after other minerals. The size of grains can range from several tens to several hundreds of micrometers. this compound can replace calcite along cleavages or fill inter-grain fractures and micropores.

The morphology of this compound grains can be used to interpret their origin and subsequent history. researchgate.net For instance, the presence of fractured and broken pellets can indicate a highly evolved nature or an in situ origin, while notched, toothed, or lacerated margins suggest limited long-distance transport. , Poor gradation and irregular morphology can also indicate that the grains did not undergo long-distance transport.

Micro- and Nano-Scale Textural Analysis of this compound via Electron Microscopy

Electron microscopy techniques, such as Field Emission Gun Scanning Electron Microscopy (FEG-SEM) and Transmission Electron Microscopy (TEM), are essential for analyzing the micro- and nano-scale textures of this compound.

High-magnification FEG-SEM analysis reveals morphological features such as well-developed "rosette" or "flaky honeycomb" structures, which are typical for evolved this compound grains. , researchgate.net this compound in sandstone can exhibit aggregates of curved lamellar particles ranging in size from 1 to 2 μm, with the lamellar structure being a characteristic feature of highly evolved grains. Globular this compound grains, ranging in size from 60 to 370 µm, can be composed of chaotically arranged flaky crystals up to 0.25 µm in size. mdpi.com SEM studies show that the outer and inner surfaces of grains can be made up of gently bending and variably oriented microcrystals, which can be grouped in peculiar segregations. researchgate.net this compound can also occur as lamellar microcrystals and cryptocrystalline mass. researchgate.net

TEM images highlight the presence of 10 Å domains within lath-like this compound particles, characteristic of mica with minor interstratified poorly crystalline smectite layers. researchgate.net, dntb.gov.ua At the lattice scale, this compound is formed by packets typically no more than 10 layers thick (up to 10 nm), showing defects such as layer terminations and slightly curved layers. copernicus.org, researchgate.net Smectite layers with a spacing of 1.3 nm can also be detected alongside this compound packets, suggesting the presence of areas of interstratified smectitic material. copernicus.org, researchgate.net High-resolution transmission electron microscopy (HRTEM) studies, combined with chemical analyses, indicate that mature this compound consists mainly of mica-type layers (>90%) but displays slightly different proportions of Fe(III)-smectite layers (<10%). dntb.gov.ua

Focused Ion Beam Scanning Electron Microscopy (FIB-SEM) can be used to extract nanometer-sized lamellas from specific areas for high-resolution TEM study, allowing for nanoscale characterization of textural and genetic relationships between different minerals like this compound and celadonite. copernicus.org, researchgate.net

Structural Modifications and Alteration Pathways in this compound Minerals

This compound minerals can undergo structural modifications and alteration through various processes, including diagenesis and weathering.

During maturation, the K content of this compound evolves with the proportion of mica layers in the mica-smectite mixed layer. copernicus.org The transformation from Fe-rich smectite precursors to K- and Fe(III)-rich this compound involves the formation of this compound-smectite intermediates. mdpi.com This process is often described as a diffusion-controlled reaction involving the availability of Fe in pore water and the diffusive transport of seawater K⁺ and Mg²⁺ ions towards the substrate. mdpi.com

Post-depositional alterations can also affect this compound. The presence of detrital minerals (e.g., muscovite (B576469) and K-feldspar) or the diagenetic growth of illitic clay minerals (e.g., illite (B577164) and illite-smectite) inside this compound grains can potentially modify their composition and structure. mdpi.com, scispace.com Oxidative alteration can lead to the formation of Fe-(hydr)oxides on the exterior and inside cracks within the grains. mdpi.com, scispace.com

This compound grains can show evidence of post-depositional alteration as a result of chemical weathering processes, such as rimming by Fe oxides or association with minerals like jarosite. mdpi.com Acid treatment can lead to the progressive destruction of the this compound structure, leaving behind X-ray amorphous silica (B1680970) and relics of the original mineral. researchgate.net This process involves the depletion of octahedral cations and a decrease in crystallinity. researchgate.net Acid-induced dissolution of Al, Fe, and Mg cations from octahedral sheet edges can lead to wedge-like splitting of crystals, creation of mesopores, and increased access to interlayer galleries, altering the this compound morphology and increasing its surface area. researchgate.net

The dehydroxylation of dioctahedral micas like this compound can involve structural transformations, including the migration of cations from cis- into trans-octahedra. cambridge.org

Effects of Chemical Treatments on this compound Structure

Chemical treatments, particularly acid activation, can significantly alter the structure of this compound. Boiling this compound in different concentrations of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) has been shown to progressively destroy the mineral structure, leaving behind X-ray amorphous silica and only relics of the original mineral researchgate.netcambridge.org. This structural modification can be employed to increase the adsorption activity of the glauconitic material researchgate.netcambridge.org.

Studies evaluating the effects of acid treatment have utilized methods such as X-ray diffraction, infrared spectroscopy, X-ray fluorescence, scanning electron microscopy, and surface area analysis to assess mineralogy, chemistry, morphology, and structural modification researchgate.netcambridge.org. The leaching rate of octahedral cations serves as a measure of octahedral sheet decomposition researchgate.netcambridge.org.

Acid activation leads to a progressive decrease in crystallinity and the formation of X-ray amorphous silica, identifiable by Si-O vibration bands in infrared spectroscopy researchgate.netcambridge.org. This is accompanied by the depletion of octahedral cations researchgate.netcambridge.org. For example, treatment with 2 M and 4 M HCl for 6 hours destroyed 30% and 61% of the octahedral sheet, respectively researchgate.netcambridge.org. Treatment with 2.9 M and 5.5 M H₂SO₄ for the same duration resulted in higher destruction, 48% and 93% of the octahedral sheet, respectively researchgate.netcambridge.org.

The extent of cation depletion influences the resulting surface area. Products treated with 4 M HCl achieved surface areas as high as 259 m²/g, while those treated with 5.5 M H₂SO₄ had a surface area of only 63 m²/g researchgate.netcambridge.org. The increase in surface area is attributed to the alteration of this compound morphology, where acid-induced dissolution of Al, Fe, and Mg cations from octahedral sheet edges causes wedge-like splitting of crystals, creating mesopores and enhancing access to interlayer galleries researchgate.netcambridge.org.

Chemical treatments can also be combined with physical treatments to enhance this compound dissolution scielo.br. For instance, mechanical activation followed by heat treatment has been successful in recovering potassium from this compound scielo.br. Acid leaching can release potassium, with recovery increasing with acid concentration, leaching time, and the ratio of sample to acid researchgate.net. Roasting followed by leaching has shown promise for converting this compound to potash salts researchgate.net.

Here is a table summarizing the effects of acid treatment on this compound structure based on research findings:

Acid Treatment ParametersOctahedral Sheet Destruction (%)Resulting Surface Area (m²/g)
2 M HCl, 6 hours30-
4 M HCl, 6 hours61259
2.9 M H₂SO₄, 6 hours48-
5.5 M H₂SO₄, 6 hours9363

Note: Surface area data was not available for all treatment parameters in the provided text.

Diagenetic Alteration Processes of this compound Minerals

This compound formation and alteration are closely linked to diagenetic processes in marine sedimentary environments wikipedia.orge3s-conferences.org. Diagenesis refers to the physical, chemical, and biological changes that occur in sediments after deposition ijges.com. This compound develops as a consequence of diagenetic alteration of sedimentary deposits, involving biochemical reduction and mineralogical changes affecting iron-bearing micas like biotite (B1170702) wikipedia.org. The decaying process of organic matter degraded by bacteria in marine animal shells can create the reducing environment necessary for this compound formation in otherwise oxygenated sediment wikipedia.org.

The diagenesis of this compound can be described by the "Verdissement" theory, which involves the oxidation of organic material and the exchange of compounds between the substrate and the surrounding environment in a semi-confined microenvironment e3s-conferences.org. This compound evolution occurs at the seawater-sediment interface e3s-conferences.org.

The diagenetic process of this compound can be identified through mineralogical and geochemical characteristics using methods such as petrography and X-Ray Fluorescence (XRF) e3s-conferences.org. Petrographic analysis can reveal various forms of this compound, including matrix, oval pellets, replacement of precursor minerals, and bioclastic shell infillings e3s-conferences.org. XRF analysis helps classify this compound types, such as glauconitic-illite e3s-conferences.org.

This compound undergoes morphological deformation through several evolutionary stages: nascent, slightly-evolved, evolved, and highly-evolved e3s-conferences.org. These stages reflect the time the this compound grains spend in the seawater-sediment interface zone and can indicate the sedimentation rate e3s-conferences.org. Early stages (nascent) are characterized by lower Fe₂O₃ and K₂O content relative to Al₂O₃ e3s-conferences.org.

During glauconitization and early diagenesis, potassium (K) and subsequently iron (Fe) are incorporated into the crystal lattice, replacing aluminum (Al) and silicon (Si) frontiersin.org. The concentration of Si in pore water is a determining factor in this compound formation, with high K concentrations also being important frontiersin.org. Different pore water concentrations can affect Si concentrations in glauconitic cores frontiersin.org.

Diagenetic alteration can lead to compositional variations within glauconitic clasts frontiersin.org. For instance, Al may be enhanced in the rims compared to the cores, while Fe and K concentrations can be lower in rims and cracks frontiersin.org. These rim compositions can represent an intermediate stage in the reaction of glauconitic smectite to glauconitic mica or result from interaction with meteoric water or brine frontiersin.org.

Deeper burial can also influence this compound composition and structure frontiersin.org. Below certain depths, Fe content might decrease as different clay minerals become more stable, potentially leading to increased amounts of K and Al frontiersin.org. Changes in mineralogical structure, such as the ordering and illite content of mixed-layer illite/smectite, can occur with depth frontiersin.org.

Diagenetic processes can also impact the geochronology of this compound by perturbing the Rb-Sr system through fluid-mineral interactions or increased burial temperatures, potentially leading to "rejuvenated" ages researchgate.net. The formation of authigenic clay minerals like this compound during diagenesis influences the cycling and sequestration of elements such as Si, Fe, Mg, and K researchgate.net.

Geochemical and Isotopic Investigations of Glauconite Systematics

Major and Trace Element Geochemistry in Glauconite (B1166050) Research

The major and trace element composition of this compound is a key focus in research, offering clues about its origin and maturity. mdpi.comfrontiersin.orgresearchgate.netcambridge.org

Elemental Compositional Variability and its Research Implications in this compound

This compound exhibits variability in its elemental composition, which is linked to its mineralogical heterogeneity and the conditions of its formation and maturation. academie-sciences.frfrontiersin.orgresearchgate.netcambridge.orggeoscienceworld.org Major elements like K₂O, Fe₂O₃, Al₂O₃, and MgO show variations that can indicate the degree of maturity of the this compound. academie-sciences.frmdpi.comfrontiersin.orgresearchgate.netcambridge.org For instance, K₂O content is often used as a maturity indicator, with higher concentrations (exceeding 8 wt%) suggesting a highly evolved stage. academie-sciences.frmdpi.comresearchgate.netcambridge.org An inverse relationship between Al₂O₃ and K₂O and Fe₂O₃ contents has been observed in some glauconites. researchgate.net The chemical variability can also be seen within individual this compound grains, with differences in composition between the core and rim. frontiersin.org This variability can be visualized using techniques like mineral-specific quantitative element mapping. frontiersin.org

Element (as Oxide)Concentration Range (wt%)Maturity ImplicationSource
K₂O1.7 - 9.2Higher values (>8%) indicate higher maturity academie-sciences.frmdpi.comfrontiersin.orgresearchgate.netcambridge.org
Fe₂O₃15.0 - 42Generally high in mature this compound academie-sciences.frfrontiersin.orgcambridge.org
Al₂O₃4.19 - 13.2Can decrease with increasing maturity frontiersin.orgresearchgate.netcambridge.orggeoscienceworld.org
MgO1.64 - mdpi.comcambridge.org
SiO₂44.66 - 70.35 (in glauconitic rocks)Varies depending on associated minerals cambridge.org

Rare Earth Element (REE) Patterns as Geochemical Proxies in this compound

Rare Earth Element (REE) patterns in this compound can serve as geochemical proxies, providing information about the depositional environment and the source of the constituent materials. researchgate.netifremer.frmdpi.com Glauconites can show a wide range in total REE content. researchgate.net Shale-normalized REE patterns in some glauconites display a distinctive "hat-shaped" pattern, similar to other authigenic marine minerals. researchgate.net The presence of a Ce anomaly can indicate the redox conditions during this compound formation, often suggesting formation at the boundary between oxic and anoxic environments. mdpi.comresearchgate.netup.ac.za While REE patterns can be influenced by inherited detrital phases, the process of glauconitization may result in the progressive loss of REE within the grains. frontiersin.orgifremer.fr The acquisition of seawater Nd isotopic signatures by this compound may be linked to the presence of authigenic REE-bearing phosphate-rich phases. frontiersin.orgifremer.fr

Distribution and Significance of Trace Elements in this compound Provenance Studies

The distribution and concentration of trace elements in this compound can be significant in provenance studies and in understanding the paleoenvironmental conditions. academie-sciences.frfrontiersin.orgfrontiersin.orgcambridge.orgakjournals.com Trace elements show a broad range of variation in glauconites. researchgate.net Elements sensitive to redox conditions, such as V and As, are expected in this compound due to its formation under slightly reducing conditions. academie-sciences.frperen-revues.fr The abundance of organic matter can influence the distribution of these elements. academie-sciences.fr Trace elements like Cu, Zn, Mn, Co, Cr, Ni, V, and Mo are found in considerable amounts in glauconitic sediments. cambridge.orgakjournals.com The geochemical composition of glauconitic clasts can act as a provenance marker in sedimentary basins. frontiersin.org

Isotopic Signatures in this compound Research

Isotopic analysis of this compound, particularly oxygen, hydrogen, and strontium isotopes, provides crucial information about formation temperatures, water sources, and the evolution of seawater composition. mdpi.comfrontiersin.orgresearchgate.netgre.ac.ukhku.hkgoldschmidt.infoscispace.comgeoscienceworld.org

Oxygen and Hydrogen Isotope Fractionation during this compound Formation

The oxygen and hydrogen isotopic compositions of this compound can reflect the isotopic composition of the water from which it formed, as well as the formation temperature. researchgate.netgre.ac.ukhku.hkunm.edu Studies using oxygen and hydrogen isotopes in this compound have indicated formation in low salinity water at specific temperatures. researchgate.netgre.ac.uk The fractionation of these isotopes between this compound and water is influenced by temperature and the chemical composition of the clay mineral, particularly the Fe³⁺ content which affects O-H bond strength and thus hydrogen isotope fractionation. hku.hkunm.edu Calculated water isotopic compositions based on this compound can suggest significant freshwater input in the environment during formation. researchgate.net

Strontium Isotope Systematics in this compound and Seawater Evolution

Strontium isotope systematics in this compound are a valuable tool for reconstructing the evolution of seawater strontium isotopic composition over geological time. mdpi.comresearchgate.netifremer.frgoldschmidt.infoscispace.comgeoscienceworld.orgifremer.frharvard.eduutexas.edu this compound can record the strontium isotopic composition of ambient bottom water masses. ifremer.frifremer.fr The process of glauconitization and its interaction with detrital minerals and seawater influences the strontium isotopic signature of the resulting this compound. scispace.comgeoscienceworld.orgutexas.edu Studies suggest a twofold glauconitization process where the initial stage is influenced by detrital clay precursors, followed by a maturation process where the strontium isotopic composition equilibrates with seawater. geoscienceworld.org The Rb-Sr dating of this compound can provide absolute stratigraphic ages for sedimentary sequences, although the presence of detrital and diagenetic impurities can affect bulk ages. mdpi.comscispace.com Resetting of Rb-Sr systematics during shallow burial diagenesis appears to be insignificant in some cases. mdpi.comscispace.com

Potassium and Magnesium Isotope Research in this compound

Potassium (K) is a significant component of this compound, occupying the interlayer sites in its mica-like structure. mindat.orggeological-digressions.com The incorporation of potassium is crucial for the maturation of this compound, with higher potassium content generally indicating a more evolved or mature mineral. geological-digressions.comgre.ac.uk Mature this compound can have K₂O grades between 8 and 12%. wikipedia.org Research involving potassium isotopes in this compound can help in dating sedimentary sequences, particularly using the K-Ar and Rb-Sr systems. mdpi.com However, the application of these methods requires careful consideration of potential post-depositional modifications and the presence of impurities. mdpi.comresearchgate.net Loss of potassium can occur during diagenesis, which is important to account for when using K-Ar dating. rruff.info

Magnesium (Mg) is another important cation in the structure of this compound, substituting for iron and aluminum in the octahedral layers. wikipedia.orgmdpi.com While the search results did not provide specific details on magnesium isotope research in this compound, magnesium isotopes are generally used in geochemical studies to trace sources and processes in various geological settings. This compound's magnesium content is typically within the documented range for Mesozoic glauconites. mdpi.com

Iron Oxidation States and Charge Transfer Processes in this compound

Iron is a defining element of this compound, contributing significantly to its characteristic green color. wikipedia.orgbritannica.comgeological-digressions.com Iron exists in this compound in both ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. geological-digressions.comresearchgate.netacademie-sciences.fr The presence of both oxidation states requires weakly reducing conditions during formation, where both Fe²⁺ and Fe³⁺ are thermodynamically stable. geological-digressions.comacademie-sciences.fr Studies using techniques like Mössbauer spectroscopy have shown that the ratio of Fe²⁺ to Fe³⁺ in this compound can vary depending on the redox conditions of its environment. cambridge.orgcambridge.org For instance, this compound from reduced zones of soil-geologic columns has been observed to have a higher proportion of ferrous iron compared to this compound from oxidized zones. cambridge.orgcambridge.org Despite the presence of reducing conditions and minerals like pyrite (B73398), a significant portion of the iron in this compound from reduced zones can still be in the ferric state. cambridge.orgcambridge.org

The color of this compound is directly related to the oxidation state and concentration of iron. Changes from yellowish-green to dark green hues in more mature this compound are linked to an increase in octahedrally coordinated Fe²⁺ relative to total iron. sbras.ru Charge transfer processes involving iron ions within the this compound structure also contribute to its optical properties. Metal-metal charge-transfer bands, particularly around 720 nm, have been observed in iron-bearing minerals like micas and can influence the color of this compound. sbras.ru The model for this compound formation involves the exchange of Fe²⁺ for other cations, followed by Fe²⁺-Fe³⁺ charge transfer reactions. researchgate.net Bacterial activity can also influence the iron oxidation states in this compound through dissimilatory reduction of structural Fe³⁺. academie-sciences.fr

Chemical Compound Names and PubChem CIDs

Glauconite Genesis and Diagenetic Evolution Models

Authigenic Formation Mechanisms of Glauconite (B1166050)

Authigenic this compound formation is generally believed to occur near the sediment-water interface or slightly below it, requiring a prolonged period of interaction between precursor materials and seawater or porewater rich in necessary ions academie-sciences.fracademie-sciences.frscispace.com. Glauconitization is favored by semi-confined microenvironments e3s-conferences.org.

The "Verdissement Theory" and Modern Interpretations of Glauconitization

The "Verdissement Theory," primarily associated with Odin and Matter, is a widely accepted explanation for the origin and evolution of many Phanerozoic glauconites mdpi.commdpi.comresearchgate.netias.ac.in. This theory posits a two-stage process. The initial stage involves the formation of a potassium-poor, iron-rich smectite precursor, often Fe(III) smectite. This occurs through aggregation and precipitation within microenvironments rich in organic matter, such as the cavities of organisms or nucleated by fecal pellets mdpi.comresearchgate.net. The second stage involves the maturation of this Fe(III) smectite precursor. This maturation proceeds through the gradual enrichment of K⁺ ions, leading to the formation of potassium-rich, iron-rich this compound mica, considered mature this compound mdpi.comresearchgate.net. The degree of this compound evolution, as reflected in its K₂O content, is significantly influenced by the residence time of the precursor material near the sediment-seawater interface, highlighting the importance of the sedimentation rate mdpi.comresearchgate.net.

Comparative Analysis of "Layer Lattice Theory" and "Pseudomorphic Replacement Theory" in Glauconitization

Beyond the "Verdissement Theory," two other prominent theories explain this compound formation: the "Layer Lattice Theory" and the "Pseudomorphic Replacement Theory" mdpi.commdpi.commdpi.com.

The "Layer Lattice Theory," proposed by Burst and Hower, suggests that this compound forms through the transformation of pre-existing degraded 2:1 clay minerals, such as illite (B577164) or high-alumina smectite ias.ac.inup.ac.zaup.ac.za. This process involves the simultaneous incorporation of iron and potassium into the clay mineral lattice under reducing conditions, with a corresponding increase in K and Fe content mdpi.commdpi.comresearchgate.net. This model is considered particularly relevant for this compound formation involving 2:1 clay minerals up.ac.za.

The "Pseudomorphic Replacement Theory" proposes the dissolution and replacement of pre-existent mineral grains, often K-rich minerals like K-feldspar, by this compound mdpi.commdpi.comcup.edu.cncambridge.org. This process can occur regardless of whether the original substrate is porous mdpi.com. This theory is sometimes invoked to explain the origin of certain Precambrian glauconites mdpi.commdpi.com. Textural evidence, such as glauconitization along cleavage planes and fractures of feldspar (B12085585) grains or glauconitic pellets filling voids, can support formation by pseudomorphic replacement cambridge.org.

While the "Verdissement Theory" is widely accepted for explaining the origin and evolution of most Phanerozoic glauconites, the "Layer Lattice Theory" and "Pseudomorphic Replacement Theory" offer alternative or complementary explanations, particularly depending on the nature of the precursor material and the geological setting mdpi.commdpi.commdpi.com. Some studies suggest that different types of this compound (e.g., granular, detrital illusion) might form via different mechanisms, with detrital illusion this compound potentially following the layer lattice and pseudomorphic replacement theories nju.edu.cn.

Role of Substrates and Microenvironments in this compound Genesis (e.g., fecal pellets, bioclasts)

The presence of suitable substrates and the development of specific microenvironments are crucial for this compound genesis scispace.come3s-conferences.orgmdpi.com. This compound is known to form in various substrates, including fecal pellets, bioclasts, feldspar, mica, and quartz mdpi.com. Fecal pellets and bioclasts, such as foraminiferal tests, are particularly favorable substrates and are frequently cited in the literature, accounting for a significant percentage of observed occurrences scispace.commdpi.comup.ac.zageoscienceworld.org.

These substrates provide semi-confined microenvironments that are partially isolated from the surrounding seawater scispace.come3s-conferences.org. Within these microenvironments, the decomposition of organic matter, often present in fecal pellets or within the cavities of bioclasts, plays a vital role e3s-conferences.orgresearchgate.net. This decomposition can lead to oxygen-poor, weakly reducing conditions within the microsystem, which are conducive to this compound formation academie-sciences.fracademie-sciences.frscispace.comresearchgate.net. The porous nature of substrates like fecal pellets and certain bioclasts allows for the diffusion of ions from the surrounding environment, facilitating the necessary chemical exchanges for glauconitization scispace.come3s-conferences.org. The dissolution of the substrate itself can also release chemical compounds that contribute to the this compound composition e3s-conferences.org.

Environmental and Chemical Controls on this compound Formation

The formation and maturation of this compound are significantly influenced by the broader environmental setting and the specific chemical conditions within the sediment and porewater academie-sciences.frscispace.come3s-conferences.orgmdpi.com.

Influence of Sedimentation Rates and Water Depth on this compound Formation

Low sedimentation rates are widely recognized as a critical factor favoring this compound formation academie-sciences.fracademie-sciences.frgeoscienceworld.org. Slow sedimentation allows precursor materials and developing this compound grains to remain at or near the sediment-seawater interface for extended periods, facilitating the prolonged chemical exchange with seawater or porewater necessary for maturation academie-sciences.fracademie-sciences.frscispace.com. High sedimentation rates, conversely, can hinder this compound maturation by rapidly burying the potential formation sites, limiting access to the necessary ions and conditions e3s-conferences.orgmdpi.com.

Water depth also plays a role, although the precise range can vary. Modern this compound formation is commonly reported in outer continental shelf and slope areas, typically at water depths less than 500 m, with many occurrences between 50 m and 300 m mdpi.comgeoscienceworld.orggeoscienceworld.orgdeepseadrilling.org. However, ancient glauconites have been found in a wider range of depths, including shallow-marine environments and, in some cases, deep-sea settings academie-sciences.frmdpi.comgeoscienceworld.orgdeepseadrilling.org. The influence of water depth is likely related to factors such as sedimentation rates, energy levels, and the availability of suitable substrates and chemical conditions at different depths geoscienceworld.orggeoscienceworld.org.

Redox Conditions and Organic Matter Decomposition in Glauconitization

Redox conditions are a fundamental control on this compound formation academie-sciences.fracademie-sciences.fre3s-conferences.orgresearchgate.net. This compound typically forms under weakly reducing conditions academie-sciences.fracademie-sciences.frgeoscienceworld.org. These conditions are necessary for the co-existence of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron, both of which are incorporated into the this compound structure academie-sciences.fr. A redox potential (Eh) around 0 mV and a pH of 7-8 are considered favorable academie-sciences.frgeoscienceworld.org.

The decomposition of organic matter is intrinsically linked to the establishment of these favorable redox conditions academie-sciences.fre3s-conferences.orggeoscienceworld.orgresearchgate.net. Within semi-confined microenvironments like fecal pellets or bioclast cavities, the microbial oxidation of organic matter consumes oxygen, leading to the development of oxygen-poor or suboxic conditions e3s-conferences.orggeoscienceworld.orgresearchgate.net. This process facilitates the reduction of iron, making Fe²⁺ available for incorporation into the nascent this compound structure academie-sciences.frresearchgate.net. While decaying organic matter promotes the necessary reducing microenvironment, strongly reducing conditions where iron is entirely in the Fe²⁺ form can lead to the formation of other minerals like pyrite (B73398) (FeS₂) instead of this compound academie-sciences.fr.

The availability of reactive iron is also crucial, and its supply can be influenced by the surrounding sedimentary environment and the redox conditions academie-sciences.fr.

Data Tables

While the search results provide compositional data (e.g., K₂O, Fe₂O₃ content) and some ranges for environmental parameters (water depth, pH, Eh), the data are often presented within the text or in figures that cannot be directly extracted as structured data tables in this format. However, the information regarding the chemical composition and its relation to this compound evolution stages (nascent, slightly evolved, evolved, highly evolved) can be summarized conceptually.

This compound Evolution StageK₂O Content (wt%)Fe₂O₃ (total) Content (wt%)Characteristics
Nascent2-48-12 (variable)Early stage, often Fe-rich smectite precursor
Slightly Evolved4-6VariableIncreasing K content
Evolved6-8VariableFurther K enrichment
Highly Evolved>8>15 (typically)Mature this compound mica, rich in K and Fe

Note: Compositional ranges can vary depending on the source and specific geological setting. e3s-conferences.orgmdpi.com

Detailed Research Findings

Research highlights the heterogeneity in mineral and chemical composition of this compound, even within single grains, reflecting the complex interplay of substrate, environmental factors, and diagenetic processes mdpi.com. Studies using techniques like XRD, TGA-DSC, SEM-EDS, and EPMA have provided insights into the mineralogical and chemical evolution during glauconitization mdpi.com. For instance, studies have shown that the transformation from an Fe-smectite precursor to this compound-smectite mixed layers and eventually to mature this compound involves the diffusion-controlled uptake of K⁺ and Mg²⁺ ions and the incorporation of Fe mdpi.com. The availability of Fe²⁺ in reducing microenvironments can limit the rate of glauconitization and the maturity of the mineral mdpi.com. Geochemical signatures, such as Ce anomaly values, can serve as indicators of the redox conditions during deposition mdpi.com.

Seawater-Sediment Interface Interactions and Chemical Exchange in this compound Genesis

The genesis of this compound is fundamentally tied to prolonged chemical exchange occurring at the seawater-sediment interface mdpi.comresearchgate.net. This process requires specific conditions, including very shallow burial depths where the physical characteristics of sediments, such as porosity, permeability, and tortuosity, significantly influence the chemical exchange mdpi.com. This compound typically forms as distinct green pellets within marine sediments at this interface mdpi.com.

The formation process often occurs within semi-confined microenvironments provided by substrates such as fecal pellets, foraminifera chambers, and biogenic or detrital debris mdpi.comresearchgate.netd-nb.info. These microenvironments are conducive to glauconitization mdpi.comresearchgate.netd-nb.info. The "verdissement theory" is a widely accepted model explaining this compound formation and maturation mdpi.come3s-conferences.orgup.ac.za. This theory posits a two-stage process: initially, the formation of a potassium-poor, iron-rich this compound smectite (Fe(III) smectite precursor) occurs through aggregation and precipitation within these microenvironments mdpi.come3s-conferences.org. Subsequently, this Fe(III) smectite gradually enriches in K⁺ ions, transforming into potassium-rich and iron-rich this compound mica, representing mature this compound mdpi.come3s-conferences.org. The availability and supply of rate-limiting chemical elements like Fe²⁺/³⁺ and K⁺ ions from seawater or porewater are crucial for this maturation process mdpi.com.

This compound Maturity and Evolutionary Stages in Research

The maturity of this compound is a key aspect studied in research, reflecting the extent of its chemical and mineralogical evolution.

Chemical and Mineralogical Evolution from Nascent to Highly Evolved this compound

This compound maturation involves a progressive chemical and mineralogical transformation. The degree of evolution is commonly classified into four stages based on the percentage of K₂O content mdpi.come3s-conferences.org:

Nascent: 2%–4% K₂O mdpi.com

Slightly Evolved: 4%–6% K₂O mdpi.com

Evolved: 6%–8% K₂O mdpi.com

Highly Evolved: >8% K₂O mdpi.com

As this compound matures from the nascent to the highly evolved stage, there is a characteristic increase in K₂O and Fe₂O₃ content, accompanied by a decrease in Al₂O₃ and MgO e3s-conferences.org. Mineralogically, this evolution involves the transformation from a K-poor Fe-smectite precursor to a K-rich glauconitic mica (Fe-illite) up.ac.za. This transition is reflected in changes in X-ray diffraction (XRD) patterns, including a decrease in the distance between (001) and (020) peaks and a decrease in the Full Width at Half Maximum (FWHM) of the (001) peak, which are considered important parameters for estimating maturation up.ac.za. Highly evolved this compound is often characterized by a darker green color and a more rounded oval shape e3s-conferences.org.

The following table summarizes the this compound maturity stages based on K₂O content:

Maturity StageK₂O Content (wt%)
Nascent2–4
Slightly Evolved4–6
Evolved6–8
Highly Evolved>8

Factors Governing this compound Maturation (e.g., residence time)

The degree of this compound mineral evolution is significantly influenced by the residence time of the pellets near the sediment-seawater interface mdpi.commdpi.com. Low sedimentation rates are crucial for allowing sufficient time for the necessary chemical exchanges and structural transformations to occur mdpi.comd-nb.info. Research suggests that the variation in potassium content reflects the time scale of formation, with the process from the beginning of formation to early this compound clay minerals potentially taking about 10³–10⁴ years, and the formation of highly evolved this compound requiring approximately 10⁵–10⁶ years mdpi.commdpi.com. This prolonged residence time in sediment-starved conditions at the bottom water interface is a key factor determining the level of maturity and serves as an indicator of past aqueous conditions .

Diagenetic Pathways and Post-Depositional Transformation of this compound

Beyond the initial genesis and maturation at the sediment-seawater interface, this compound can undergo further diagenetic transformations after burial researchgate.netresearchgate.net. Diagenesis encompasses chemical and mineralogical changes in sediments that occur after deposition but before disintegration or metamorphism . These post-depositional processes can impact the composition and properties of this compound.

Fluid-mineral interactions during burial diagenesis can lead to alterations in this compound . These interactions, as well as exposure to increased burial temperatures, have been documented to potentially perturb the mineral's isotopic systems, which is particularly relevant in geochronological studies . The diagenetic intergrowth of illitic phases, such as illite and illite-smectite, within this compound grains is a recognized post-depositional phenomenon that can affect its composition and dating mdpi.com. While this compound formation is primarily an early marine diagenetic process mdpi.com, subsequent burial diagenesis can lead to further changes and potential "rejuvenation" or resetting of isotopic ages . Understanding these diagenetic pathways is crucial for accurately interpreting the geological significance of this compound occurrences .

Glauconite As a Paleoenvironmental and Stratigraphic Proxy

Applications in Paleoenvironmental Reconstruction utilizing Glauconite (B1166050)

This compound provides valuable clues about the physical, chemical, and biological conditions of ancient depositional settings.

This compound as an Indicator of Paleoclimate and Oceanographic Conditions

Marine authigenic this compound is recognized as an important indicator of paleoclimate and paleoenvironment . The composition of this compound in different strata can reveal the evolution of paleoclimate over time . For instance, a high abundance of this compound has been linked to warm climate intervals . Specific paleoclimate events, such as changes in the marine environment during the Paleocene–Eocene Thermal Maximum (PETM), can influence this compound formation .

Studies of this compound in regions like Antarctica have provided insights into paleoceanographic conditions prior to significant climate transitions, such as the Eocene–Oligocene climate transition and the opening of the Drake Passage . The presence of this compound in these high-latitude areas, formed under specific temperature and oxygenation conditions, helps in reconstructing past marine environments .

Reconstruction of Paleosalinity, Paleotemperature, and Redox Regimes from this compound Geochemistry

The chemical composition of this compound, including the content of major elements like K₂O, TFe₂O₃, MgO, and Al₂O₃, determined through techniques like electron probe microanalysis (EPMA), can reveal the maturity and formation environment of the mineral . Geochemical signatures can be used to infer the sedimentary environment, such as redox conditions . For example, Cerium (Ce) anomaly values in this compound provide valuable information about the redox conditions of the depositional setting .

Trace elements sensitive to redox conditions, such as vanadium (V), germanium (Ge), and arsenic (As), can also be used to reconstruct the redox conditions during this compound authigenesis and diagenesis . The presence of these elements in this compound is expected as it forms under slightly reducing conditions .

While research on paleosalinity indicators in sedimentary geochemistry is still developing, the rock characteristics and paleogeographic context associated with this compound can offer insights into whether the depositional environment was marine saline, brackish, or fresh water . Although this compound is primarily a marine mineral, its occurrence in environments that may have experienced salinity variations can provide contextual information about paleosalinity.

Paleotemperature can be inferred indirectly from the known temperature ranges favorable for this compound formation (typically 15–20°C in shallow marine settings), though occurrences in low-temperature deep-sea environments suggest a wider range is possible .

This compound in Basin Analysis and Depositional Environment Interpretation

This compound is considered an important indicator for basin analysis and stratigraphic correlation . Its formation conditions, particularly low sedimentation rates and specific water depths, make it a useful marker for interpreting depositional environments . The presence of this compound often indicates shallow marine settings, such as outer continental shelf and slope areas .

However, the occurrence of this compound in lagoonal and estuarine environments highlights the need for careful facies analysis when using it for environmental interpretation . The association of this compound with specific microfacies, such as fossiliferous silty shale or glauconitic sandstone, can provide further details about the depositional setting . This compound grains can occur as pellets, infillings within bioclasts, or cements .

The presence of abundant this compound can reflect marine transgression and associated sediment starvation . In passive-margin condensed sections, this compound is commonly found alongside fossil debris, phosphatic grains, sulfides, and carbonate horizons, often in intensely bioturbated sediments .

This compound in Sequence Stratigraphy and Stratigraphic Correlation

This compound plays a significant role in sequence stratigraphy, aiding in the identification of key surfaces and the correlation of stratigraphic units.

This compound-Rich Horizons as Maximum Flooding Surfaces and Condensed Sections Indicators

This compound-rich horizons are commonly associated with marine flooding events and condensed sections . Maximum Flooding Surfaces (MFS) represent the time of maximum transgression and are often characterized by slow rates of deposition, resulting in thin, fine-grained sediments known as condensed sections . These condensed sections are frequently enriched in authigenic minerals like this compound, as well as organic matter and fossils, due to the low sediment supply and prolonged exposure at the sediment-water interface .

The ubiquitous and maximum occurrences of this compound are often correlated with lower-order (3rd and 4th order) Maximum Flooding Surfaces . The presence of abundant and mature this compound is a reliable indicator of low sedimentation rates and thus is characteristic of the condensed section and the associated surface of maximum sediment starvation .

Differentiation of Authigenic versus Allochthonous this compound in Stratigraphic Interpretation

For accurate stratigraphic and paleoenvironmental interpretations, it is crucial to differentiate between authigenic this compound, which formed in situ, and allochthonous this compound, which has been transported from its original formation location . Only authigenic this compound directly reflects the physicochemical, sedimentological, and paleo-oceanographic conditions of the depositional environment where it is found .

Criteria for distinguishing authigenic from allochthonous this compound include spatial distribution, grain morphology, maturity, and elemental composition . Authigenic this compound tends to accumulate in thin, condensed layers and often exhibits high maturity . Allochthonous this compound, or detrital this compound, may be found in sandstones with large-scale bedding structures and can show signs of transport, such as low sphericity or poor grading . Its elemental composition may not be indicative of the sedimentary environment where it is currently found .

Studies using techniques like petrographic microscopy, SEM, XRD, and EPMA can help in determining the origin of this compound grains . For instance, this compound occurring as matrix, pseudomorphs after other minerals, or filling inter-grain fractures and micropores is more likely to be authigenic .

Data Tables

Based on the search results, here is a summary of this compound maturity stages based on K₂O content:

Maturity StageK₂O Content (wt. %)
Nascent2–4
Slightly Evolved4–6
Evolved6–8
Highly Evolved>8

Source:

Elemental composition can vary between Precambrian and Phanerozoic glauconites.

Geologic EonK₂OAl₂O₃MgOTFe₂O₃ (total)
PrecambrianHighHighHighMedium–Low
PhanerozoicLow–HighMediumMediumHigh

Source:

Detailed Research Findings

Research on the Sylhet Formation in India shows that this compound-rich horizons correspond to marine flooding events of 3rd and 4th order sea-level changes, resulting in condensed sections with minimum sediment supply.

Studies in the Boulonnais region of France indicate that the elemental composition of this compound, including trace elements like V, Ge, and As, can be used to reconstruct the redox conditions during its formation.

Analysis of glauconitic clays (B1170129) in Gale crater on Mars suggests long periods of extremely low sedimentation in an ancient brackish lake, providing insights into past aqueous paleoenvironments.

Differentiation between authigenic and allochthonous this compound is critical for accurate sequence stratigraphic interpretation, as only authigenic grains reliably indicate the paleoenvironmental conditions of their deposition.

Compound Names and PubChem CIDs

This compound is a mineral with a variable composition, not a single chemical compound with a specific PubChem CID. Its composition is generally represented by a formula involving several elements. The key elements and components mentioned in the context of this compound's composition and formation are listed below. PubChem CIDs are provided for the relevant chemical species where available.

NamePubChem CID
Potassium (K)24440
Sodium (Na)5462284
Calcium (Ca)5460341
Iron (Fe)23927
Aluminum (Al)5359268
Magnesium (Mg)5462224
Manganese (Mn)23932
Silicon (Si)5461121
Oxygen (O)955
Hydrogen (H)784
Potassium Oxide (K₂O)14794
Iron(III) Oxide (Fe₂O₃)14517
Magnesium Oxide (MgO)14923
Aluminum Oxide (Al₂O₃)14784
Silicon Dioxide (SiO₂)14946
Water (H₂O)962
Vanadium (V)23929
Germanium (Ge)5460705
Arsenic (As)5359377
Cerium (Ce)5460713
Iron(II) Oxide (FeO)15233
Iron(II,III) Oxide (Fe₃O₄) (Magnetite)14833
Iron Hydroxide (Fe(OH)₃) (Goethite)10112185
Iron Oxyhydroxide (Limonite - mixture)N/A
Pyrite (B73398) (FeS₂)12016923
Calcite (CaCO₃)10112
Quartz (SiO₂)8461
Smectite (group of clay minerals)N/A
Illite (B577164) (group of clay minerals)N/A
Berthierine (Fe-rich clay mineral)N/A
Chamosite (Fe-rich clay mineral)N/A
Celadonite (K-Fe-Al-Mg phyllosilicate)N/A
Odinite (Fe-rich 7Å clay mineral)N/A
Nontronite (Fe-rich smectite)N/A

This compound Geochronology and Methodological Advancements

This compound's presence in marine sedimentary deposits makes it a potentially valuable tool for directly dating these sequences and understanding paleoenvironmental conditions. However, obtaining reliable ages from this compound presents several challenges, which have led to ongoing methodological advancements in this compound geochronology.

K-Ar and Rb-Sr Dating of this compound: Fidelity and Challenges in Age Determination

The K-Ar and Rb-Sr dating methods are based on the radioactive decay of isotopes. K-Ar dating relies on the decay of 40K to 40Ar, while Rb-Sr dating utilizes the decay of 87Rb to 87Sr. this compound contains potassium, making it suitable for K-Ar dating, and rubidium can substitute for potassium, allowing for Rb-Sr dating.

However, the fidelity of ages obtained from this compound using these methods can be compromised by several factors. A major challenge in K-Ar dating of this compound is the potential for argon loss, where radiogenic 40Ar produced within the mineral escapes after its formation. This can lead to calculated ages that are younger than the true age of the material. Conversely, the incorporation of excess argon, which is 40Ar not produced by the in-situ decay of 40K, can result in ages that are older than the true age.

For Rb-Sr dating, a significant challenge is the potential for the open-system behavior of rubidium and strontium, particularly due to the unavoidable inclusion of detrital components with varying strontium isotopic compositions. Post-depositional alteration, such as interaction with fluids or increased burial temperatures, can also reset or rejuvenate the Rb-Sr system, leading to erroneous ages. The half-life of 87Rb is very long (estimated at 47 to 50 billion years), and the typically low parent-daughter ratio in minerals means that the accumulation of radiogenic 87Sr is very slow.

The presence of mineral impurities, both detrital (e.g., muscovite (B576469), K-feldspar) and diagenetic (e.g., illite, illite-smectite), within this compound grains can significantly impact the measured bulk ages. These impurities can shift the ages towards older or younger values depending on their own isotopic compositions and the timing of their formation or incorporation. For instance, detrital illite/muscovite can yield older ages, while diagenetic illite-smectite can have different age signatures.

Studies have shown that even visually mature this compound pellets can exhibit variability in age. For example, research on the this compound reference material GL-O has revealed a spread in in situ Rb-Sr ages, with darker, more rapidly matured grains yielding ages closer to the depositional age, while lighter, more porous grains show evidence of delayed maturation and potential Sr isotope exchange with fluids during burial. The K-Ar age of GL-O is also reported to be younger than its expected stratigraphic age.

The reliability of this compound dating is closely linked to the mineral's maturity, which is often correlated with its potassium content. Low potassium content can artificially increase the radiometric age in K-Ar dating. Only the most evolved grains, typically with higher K2O content, are generally considered more reliable chronometers.

Strategies for Mitigating Detrital Contamination in this compound Dating

Detrital contamination, the presence of older mineral fragments within or alongside authigenic this compound, is a significant source of error in this compound dating. These contaminants can introduce inherited radiogenic isotopes, leading to anomalously old ages.

Several strategies are employed to mitigate the effects of detrital contamination. Careful sample selection and preparation are crucial. This involves detailed petrographic screening and mineralogical characterization of this compound grains to identify and, if possible, isolate pure this compound pellets. Techniques such as X-ray diffraction (XRD) can help identify the presence of detrital phases like quartz, K-feldspar, and aluminum-mica.

Physical separation techniques aim to enrich the sample in authigenic this compound and remove detrital impurities. However, completely eliminating detrital components can be challenging, especially when they are finely disseminated within this compound pellets.

In addition to physical separation and characterization, analytical approaches can help identify and potentially correct for contamination. Step-heating in 40Ar/39Ar dating can release argon from different mineral phases at different temperatures, potentially allowing for the identification and exclusion of contaminated fractions. However, recoil loss of 39Ar during irradiation can be a factor in this method, particularly for fine-grained minerals like this compound.

Novel approaches, such as age deconvolution techniques that combine data from different isotopic systems (e.g., Rb-Sr and K-Ar) and mineralogical quantification, are being developed to recalculate bulk this compound ages and obtain more stratigraphically significant "pure" this compound ages, even in the presence of impurities.

Quantitative data on fluviodetrital this compound suggests that its significance in geochronology samples decreases rapidly with distance from the source, becoming insignificant in samples containing less than a certain percentage of this compound. This highlights the importance of considering the depositional environment and potential sources of detrital material.

Development and Application of In Situ Radiometric Dating Approaches for this compound

Traditional radiometric dating of this compound often involves analyzing bulk samples or separated mineral fractions, which can obscure variations in age and composition within individual grains and make it difficult to fully assess the impact of contamination or alteration. The development of in situ radiometric dating approaches has provided new opportunities for high-resolution geochronology of sedimentary minerals like this compound.

In situ dating techniques, such as laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS/MS) for Rb-Sr dating and potentially in situ 40Ar/39Ar dating, allow for the analysis of specific spots or areas within individual this compound grains. This enables researchers to investigate age variability within single pellets, identify and avoid contaminated or altered zones, and correlate isotopic data with petrographic and geochemical characteristics.

For example, in situ Rb-Sr dating using LA-ICP-MS/MS has been applied to this compound-rich strata, allowing for the analysis of this compound and other mineral phases like K-feldspar within the same sample. These studies have shown that even with in situ analysis, the presence of alteration phases like illite and carbonate can affect the obtained ages, underscoring the continued need for careful petrographic observation.

In situ techniques offer the advantage of analyzing a single aliquot for both parent and daughter isotopes, which can be beneficial compared to traditional methods that require separate analyses. For K-Ar dating, in situ methods can potentially avoid issues like recoil loss of 39Ar that can occur during irradiation in the 40Ar/39Ar method.

Research using in situ methods on reference materials like GL-O has provided insights into the spatial distribution of isotopes and the factors controlling age variability within individual grains, such as differences in maturation and the presence of micro-impurities. These studies demonstrate the potential of in situ approaches to provide more reliable and nuanced age information from this compound.

The application of in situ dating, coupled with detailed petrographic and mineralogical characterization, represents a significant advancement in this compound geochronology, allowing for a better understanding of the complex factors influencing this compound ages and improving the reliability of this compound as a geochronometer for sedimentary sequences.

Global and Regional Occurrences of Glauconite and Associated Case Studies

Distribution Patterns of Glauconite (B1166050) in Modern and Ancient Sedimentary Environments

This compound formation, known as glauconitization, is an authigenic process that typically occurs in marine environments. While traditionally associated with deep platform conditions, research has shown that this compound can form in a variety of settings, including continental shelves, slopes, deep seas, tidal flats, lagoons, platforms, deltas, and lakes.

Modern this compound is commonly found in water depths greater than 50 meters, with peak occurrences in shelf and slope environments at depths of 200–300 meters. However, it has also been reported in deeper waters (>2000 m) and in shallower coastal environments like estuaries and lagoons, although typically in lower abundance in the latter.

Studies of Phanerozoic glauconites indicate that most originated from shelf environments, suggesting that warm seawater and high sea levels were conducive to their formation. Conversely, deep-sea conditions and low seawater temperatures are generally less favorable.

This compound formation is often associated with low sedimentation rates, allowing for prolonged interaction between the forming mineral and seawater, which provides necessary chemical elements like iron. Organic matter, particularly in fecal pellets and within the cavities of organisms, plays a crucial role by favoring the development of oxygen-poor, mildly reducing microenvironments necessary for this compound genesis.

While authigenic formation is key, this compound grains can be reworked and transported from their original depositional setting to deeper waters via sediment gravity flows or redistributed in shallow waters by storm waves and tidal currents.

The distribution of this compound is also influenced by geological structures like basins, where relatively stable sedimentary environments favor the accumulation and preservation of sediments, providing favorable conditions for this compound formation.

Regional Studies and Specific Formations Characterized by this compound

This compound is a common constituent in various sedimentary rock types, including sandstone, shale, mudstone, and carbonate rocks. Its occurrence in specific formations across different regions provides insights into the paleoenvironments of those areas.

Glauconitic sandstones, often referred to as "greensands," are reported in numerous countries, including Russia, England, the United States, and India. These formations can serve as indicators for various geological aspects, such as sedimentary environment, diagenesis, and mineral composition.

Studies in the Gulf Coastal Province of the U.S. have identified numerous glauconitic zones within Early Tertiary sediments, predominantly in marine transgressive deposits. this compound is common in these transgressive sequences, abundant in estuarine and lagoonal settings (early regressive), and rare in deltaic or fluviatile sediments (late regressive).

In the NW Tarim Basin, China, this compound is extensively present in a bioclastic limestone within the Ordovician Dawangou Formation. Analysis suggests this this compound is quasi-autochthonous, formed in a weak oxidation-weak reduction environment on a continental margin.

The Boulonnais coast in France provides examples of this compound occurrences in Jurassic and Cretaceous deposits, illustrating its formation in relatively varied shallow environments, including those with potentially higher sedimentation rates than traditionally assumed.

This compound in Marine Shelf and Slope Environments

Marine shelf and slope environments are considered particularly favorable for the formation of modern and ancient this compound. Modern this compound is most commonly found at depths of 200–300 meters in these settings. Approximately 71% of documented marine this compound occurrences in modern and ancient settings are attributed to shelf environments.

The formation conditions in these environments typically include water depths ranging from 5 to 500 meters, temperatures between 15 and 20°C, pH levels of 7.5 to 8.5, normal salinity, and suboxic conditions where both Fe³⁺ and Fe²⁺ are stable. Low sedimentation rates are crucial, allowing for the necessary time for glauconitization to occur, potentially over periods of 10⁵ to 10⁶ years.

Examples of this compound in marine shelf and slope environments include the abundant formations along the Atlantic Outer Continental Shelf (OCS) and deeper coastal regions off the East Coast of the U.S. The this compound in the Ordovician Dawangou Formation in the NW Tarim Basin, interpreted as forming on a continental margin, also falls under this category.

This compound grains in these settings often form from the alteration of precursor particles like fecal pellets, bioclasts, feldspar (B12085585), mica, and quartz, with fecal pellets and bioclasts being the most favorable substrates.

This compound in Lacustrine and Paleosol Contexts

While primarily known for its marine occurrences, this compound has also been reported in lacustrine (lake) and paleosol (fossil soil) contexts, though these occurrences may be less common or represent different formation pathways.

In some cases, this compound found in lacustrine or paleosol deposits may be reworked from older marine this compound-bearing strata. For example, altered this compound grains have been found as reworked material in Early Miocene continental sequences interpreted as fluvial with phases of lacustrine flooding and paleosol development in the Paris Basin.

However, there is also evidence suggesting that this compound can form authigenically in coastal environments, which could include brackish water estuaries and lagoons. Some studies have reported the formation of this compound within lagoonal depositional conditions.

The presence of this compound in lacustrine or paleosol settings can provide important information about the depositional history and paleoenvironmental conditions, even if the this compound itself was transported from a marine source. In paleosols, the presence of reworked this compound can indicate the provenance of the parent material.

Research on Late Palaeocene - Early Eocene formations in western Kutch, India, reported glauconitic minerals in subtidal green shale facies interpreted to have formed in mid-shelf depositional settings, but the broader regional context includes lacustrine-originated formations.

Studies of Paleozoic successions have also utilized paleosols as indicators of paleoclimate and paleo water-tables, and while not always containing authigenic this compound, these studies highlight the importance of paleosol analysis in understanding ancient continental environments.

The occurrence of this compound in non-marine settings challenges the traditional view of its formation being exclusive to marine deep platform conditions and highlights the need to consider a broader spectrum of environments where the necessary chemical and redox conditions might be met.

Advanced Analytical Techniques and Methodologies for Glauconite Research

X-ray Diffraction (XRD) and Rietveld Refinement for Glauconite (B1166050) Crystallinity Assessment

X-ray Diffraction (XRD) is a fundamental technique for identifying the mineral phases present in a sample and assessing their crystallinity. For this compound, XRD is crucial for distinguishing it from other clay minerals and micas with similar structures, such as illite (B577164), muscovite (B576469), and biotite (B1170702). this compound typically exhibits a basal reflection (001) between 10 and 14 Å, along with other characteristic reflections. The position and shape of these peaks provide information about the degree of interstratification with expandable layers, such as smectite, which is common in this compound.

Rietveld refinement is a powerful quantitative phase analysis technique applied to XRD data. It involves fitting a calculated diffraction pattern based on a crystal structure model to the experimentally observed pattern using a least-squares approach. This method allows for the determination of structural parameters, including unit cell dimensions, atomic positions, and quantitative phase percentages in mixtures, even with overlapping reflections. In this compound research, Rietveld refinement is used to quantify the proportion of mica-type layers versus smectite layers in mixed-layer this compound-smectite minerals. It can also help assess the degree of crystallographic ordering (e.g., R3 ordered) and identify structural modifications. Studies have shown that Rietveld analysis can provide reliable quantitative results for mineral mixtures, although accuracy can be influenced by sample complexity and the presence of amorphous phases.

Research findings using XRD and Rietveld refinement have indicated that mature this compound is primarily a mica-rich mica-smectite (R3 ordered) mixed-layer silicate (B1173343), composed mainly of mica-type layers (>90%) with varying proportions of Fe(III)-smectite layers (<10%). The technique has also been used to assess structural changes in this compound upon chemical modification.

Electron Microscopy (SEM, TEM, HRTEM) for this compound Morphological and Structural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are essential for visualizing the morphology, texture, and internal structure of this compound grains at various scales.

TEM and HRTEM offer insights into the internal structure and crystallographic details of this compound. HRTEM can resolve the layered structure of this compound, showing the stacking of silicate layers and the presence of interstratified expandable layers. HRTEM studies have revealed that this compound pellets consist mainly of glauconitic packets, along with other minerals like iron-rich chlorite, muscovite, and biotite. These packets can be arranged in random or oriented patterns. HRTEM images can also show defect-free lattice fringes with characteristic spacings, comparable to other micas and illite minerals. The techniques are also used to observe textural changes and dissolution features in this compound grains.

Electron Probe Microanalysis (EPMA) and Energy Dispersive Spectroscopy (EDS) for this compound Chemical Heterogeneity

Electron Probe Microanalysis (EPMA) and Energy Dispersive Spectroscopy (EDS), often coupled with SEM, are powerful tools for determining the elemental composition of this compound at the micro-scale. These techniques allow for the quantitative analysis of major and minor elements within individual this compound grains or even within different zones of a single grain, revealing chemical heterogeneity.

EPMA provides precise quantitative analysis of elements by measuring the characteristic X-rays emitted when a sample is bombarded with an electron beam. EDS, while generally having lower spatial resolution and accuracy compared to EPMA, is often used in conjunction with SEM for rapid elemental mapping and semi-quantitative analysis.

Studies utilizing EPMA and EDS have demonstrated that this compound is remarkably heterogeneous in chemical composition, even within a single grain. This heterogeneity reflects complex interactions during its formation and post-depositional alterations. EPMA data has shown variations in the content of major elements like K₂O, Al₂O₃, Fe₂O₃, and FeO in this compound from different geological settings or within different parts of a grain, such as test walls versus chamber fillings in glauconitized foraminifera. For example, EPMA data from this compound in the Ukra Member, India, showed higher K₂O content in this compound from sandstone (8.4 wt.%) compared to shale (7.4 wt.%), indicating a higher degree of maturity in the sandstone samples.

Sample TypeK₂O (wt.%)Al₂O₃ (wt.%)Fe₂O₃ (wt.%)FeO (wt.%)Maturity
This compound in Sandstone (Ukra Member) 8.4---Highly evolved
This compound in Shale (Ukra Member) 7.4---Evolved
Glauconitic Sandstone (XL33, Tibet) 7.879.6017.005.94Mature to High Maturity
Glauconitic Sandstone (XL34, Tibet) 7.8111.1215.375.37Mature to High Maturity
This compound-bearing Limestone (XL35, Tibet) 7.9113.9112.384.33Mature to High Maturity

The chemical variations determined by EPMA and EDS are crucial for understanding the glauconitization process and assessing the maturity of this compound.

Spectroscopic Methods (FTIR, Raman, Mössbauer) for this compound Chemical Bonding and Oxidation States

Spectroscopic techniques, including Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Mössbauer spectroscopy, provide valuable information about the chemical bonding, molecular structure, and oxidation states of elements within this compound.

FTIR spectroscopy measures the absorption or transmission of infrared light as a function of wavenumber, providing information about the vibrational modes of chemical bonds within the mineral structure. FTIR spectra of this compound show characteristic bands corresponding to Si-O vibrations, Al-O-Si and O-Si-O deformation vibrations, and O-H stretching vibrations. The positions and intensities of these bands are sensitive to the cation composition and structural environment, allowing for the identification of different this compound varieties and the assessment of structural changes upon alteration or modification. For instance, FTIR can help distinguish between different K-dioctahedral micas like illite, this compound, and celadonite based on specific band positions.

Raman spectroscopy is another vibrational spectroscopic technique that probes the inelastic scattering of light. Raman spectra of this compound exhibit diagnostic peaks in different wavenumber regions that are sensitive to the cation occupancy in the octahedral sheets and the stretching and bending vibrations of Si-O and O-H bonds. Changes in the positions of these peaks can correlate with the ratio of divalent to trivalent cations in the octahedral sites.

Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is a powerful tool for determining the oxidation state and coordination environment of iron in minerals like this compound, which is rich in iron. By analyzing the hyperfine interactions between the atomic nucleus and its electronic environment, Mössbauer spectroscopy can distinguish between Fe²⁺ and Fe³⁺ and provide information about their distribution in the octahedral and tetrahedral sites. Mössbauer studies have shown that the Fe²⁺/Fe ratio increases with the progress of glauconitization. The technique can also suggest the presence of different mineral domains within this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectroscopy (ICP-OES) for this compound Elemental and Isotopic Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) are widely used techniques for precise and sensitive elemental analysis of geological samples, including this compound.

ICP-OES measures the light emitted by excited atoms and ions in an inductively coupled plasma, providing quantitative analysis of major and minor elements. It is a robust and cost-effective technique suitable for routine multi-element analysis with moderate sensitivity and high sample throughput.

ICP-MS measures the mass-to-charge ratio of ions generated in the plasma, offering higher sensitivity and lower detection limits compared to ICP-OES, making it ideal for trace and ultra-trace element analysis. Crucially, ICP-MS can also provide isotopic information for analyte elements. High-resolution ICP-OES can also be used for isotopic analysis of certain elements.

In this compound research, ICP-OES and ICP-MS are used to determine the bulk elemental composition, including major elements like Si, Al, Fe, K, Mg, Na, and minor and trace elements. Trace element concentrations can provide insights into the depositional environment and post-depositional alterations. For example, studies have shown that glauconites from different stratigraphic levels can differ in trace contaminant enrichment.

Furthermore, the isotopic analysis capabilities of ICP-MS (and sometimes HR-ICP-OES) are critical for geochronological studies of this compound, particularly using the K-Ar and Rb-Sr dating methods. These methods rely on the radioactive decay of ⁴⁰K to ⁴⁰Ar and ⁸⁷Rb to ⁸⁷Sr. Precise measurement of the parent and daughter isotopes using ICP-MS allows for the calculation of radiometric ages, which can help constrain the timing of this compound formation and the depositional age of the host sediments.

Advanced Separation and Leaching Methodologies for this compound Purity in Dating

Obtaining pure this compound separates is crucial for accurate geochronological dating using methods like K-Ar and Rb-Sr. this compound commonly occurs mixed with other minerals, including detrital phases like quartz, feldspar (B12085585), and other micas, as well as authigenic minerals. These impurities, particularly K-bearing phases, can significantly affect the radiometric ages obtained.

Advanced separation methodologies are employed to isolate pure this compound grains from the host sediment. These methods typically involve a combination of techniques such as sieving to obtain specific grain size fractions, density separation, and magnetic separation, taking advantage of the physical properties of this compound pellets. Petrographic screening using microscopy is also essential to visually assess the purity and identify contaminating phases before analysis.

Leaching methodologies involve treating this compound samples with weak acids, such as dilute HCl or acetic acid. These treatments are designed to selectively dissolve or remove contaminating phases like carbonates, sulfates, and oxides, while ideally leaving the this compound structure intact. However, studies have shown that even weak acid treatments can cause partial dissolution of this compound itself, affecting its chemical and isotopic composition.

Research has explored the effects of partial dissolution on the apparent isotopic ages of this compound. Differences in the dissolution rates of this compound and common detrital contaminants can be exploited to evaluate the purity of the this compound separates and potentially correct for the presence of impurities. For example, studies using acid treatment have shown that the apparent K-Ar dates of solid residues can increase significantly with reaction time, reflecting the preferential dissolution of less retentive phases or components.

Despite advances in separation and leaching, detrital contamination remains a challenge in this compound dating. Recent approaches combine advanced petrography with in situ dating techniques like LA-ICP-MS/MS (Laser Ablation Inductively Coupled Plasma Mass Spectrometry/Mass Spectrometry) to analyze carefully screened individual this compound grains, minimizing the impact of bulk sample heterogeneity. Age deconvolution approaches that combine data from different isotopic systems can also be used to obtain more stratigraphically significant ages from mineralogically complex this compound grains.

Emerging Research Frontiers and Unresolved Questions in Glauconite Science

Integration of Multi-Proxy Approaches for Comprehensive Glauconite (B1166050) Studies

Recent research increasingly emphasizes the value of integrating multiple analytical techniques to gain a comprehensive understanding of this compound formation, composition, and significance . This multi-proxy approach combines methods such as petrography, mineralogy (e.g., X-ray diffraction), geochemistry (including major and trace element analysis, and stable and radiogenic isotopes), and micropaleontology . For instance, combining petrographic observations with geochemical analysis can help distinguish between authigenic this compound formation and reworked grains . Mineralogical analysis, such as XRD, is crucial for identifying the composition and structure of this compound and associated clay minerals, which provides insights into its genesis and evolutionary stage . Geochemical proxies, such as rare earth element patterns or isotopic signatures (e.g., carbon, oxygen, strontium, neodymium), can provide information about the paleo-redox conditions, provenance of source materials, and seawater chemistry at the time of this compound formation . Micropaleontological data, such as the presence of foraminifera or nannofossils, can help constrain the depositional environment and provide biostratigraphic age control, which is essential for interpreting radiometric dating results from this compound .

Multi-proxy studies are particularly valuable for characterizing the complex nature of this compound, which often occurs as mixtures with other clay minerals and detrital phases . This integrated approach helps to overcome the limitations of individual techniques and provides a more robust framework for interpreting the geological and environmental significance of this compound occurrences in sedimentary archives . For example, a multi-proxy study combining compound-specific δ13C values and K-Ar ages on authigenic this compound with micropaleontology and palynology records was used to build a stratigraphic framework and unravel carbon isotope excursions in early Eocene successions . Another study utilized image analysis, petrography, mineralogy (this compound, quartz), and micropaleontology (foraminifera and coccoliths) to compare carved limestone fragments and assess their possible common source .

Refinements in this compound Chronometry and Age Deconvolution Models

This compound has long been used for radiometric dating of sedimentary sequences, primarily using the K-Ar and Rb-Sr methods, due to its potassium content and authigenic nature . However, accurately determining the formation age of this compound can be challenging due to factors such as incomplete glauconitization, the presence of inherited detrital phases, and post-formational alteration (diagenesis), which can lead to partial resetting of the radiometric clock .

Recent research focuses on refining this compound chronometry through improved analytical techniques and the development of age deconvolution models . Techniques like in situ Rb-Sr dating via LA-ICP-MS/MS allow for spatially resolved isotopic analysis within individual this compound grains, helping to identify and potentially exclude areas affected by detrital contamination or diagenetic overprinting .

Age deconvolution models aim to extract the true formation age of this compound from bulk age measurements that may be influenced by multiple generations of mineral growth or mixing with older or younger phases . These models often combine data from different dating methods (e.g., K-Ar and Rb-Sr) and incorporate mineralogical and geochemical information to account for the presence of impurities or diagenetic alterations . For instance, a novel age deconvolution approach was developed to combine Rb-Sr and K-Ar datasets to recalculate bulk this compound ages and obtain stratigraphically significant 'pure' this compound ages, demonstrating that pristine ages can be preserved even under burial diagenetic conditions . Continued efforts in this area are crucial for improving the reliability of this compound as a geochronometer for dating sedimentary rocks and correlating stratigraphic sequences.

Understanding this compound's Role in Modern Biogeochemical Cycles Research

This compound formation is intrinsically linked to marine biogeochemical cycles, particularly those of iron and potassium . It forms in environments where there is an abundance of reactive iron and weakly reducing redox conditions . Rivers contribute significant amounts of soluble and reactive iron to the ocean, and a portion of this iron can be enriched in shallow marine environments through the formation of this compound . This process highlights this compound's role as a sink for iron in marine sediments .

Furthermore, this compound is a potassium-rich mineral, and its formation involves the uptake of potassium ions from seawater or porewater . The increase in K2O content during glauconitization reflects the process of glauconitogenesis . This makes this compound formation a part of the marine potassium cycle.

Research is ongoing to better quantify the role of this compound in these cycles, especially in modern marine settings . Understanding the environmental controls on this compound formation, such as the availability of reactive iron, redox conditions, sedimentation rates, and the presence of precursor minerals or organic matter, is key to deciphering its influence on the cycling of elements in the marine environment . Decaying organic matter and the infillings of foraminiferal tests or chambers can provide ideal microenvironments for this compound genesis . Studies investigating the biogeochemical alteration of iron oxyhydroxides also contribute to understanding the iron availability for this compound formation . The precipitation and deposition of ferruginous clay minerals like this compound on the ocean floor can limit the supply of dissolved iron to the overlying water masses, impacting various biogeochemical processes .

Future Directions in this compound Genesis and Diagenetic Modeling

The genesis of this compound is a complex process involving the alteration of precursor materials, such as fecal pellets or clay minerals, and the uptake of ions from seawater or porewater . The widely accepted "verdissement theory" proposes a two-stage process: the initial formation of a potassium-poor, iron-rich smectite precursor, followed by the enrichment of K+ to form mature this compound . This process is considered a dissolution, precipitation-recrystallization mechanism . However, the specific environmental conditions and reaction pathways can vary depending on the setting, including shallow- and deep-water environments .

Future research directions involve refining our understanding of these genesis processes through detailed experimental synthesis and dissolution studies of redox- and climate-sensitive clay minerals like this compound . Linking experimental work with processes occurring in natural Earth systems using state-of-the-art solid-phase and fluid-phase characterization methods and hydrogeochemical modeling is a key area of focus .

Diagenetic modeling plays a crucial role in understanding how this compound evolves after deposition and how it interacts with pore fluids and other minerals during burial . This compound can undergo diagenetic alterations, including dissolution, which can impact its composition and suitability for dating or as a paleoenvironmental indicator . Diagenetic forward modeling, which simulates the chemical and physical changes occurring in sediments during burial, can help predict the distribution and volume of diagenetic minerals, including this compound . These models consider factors such as pore-water composition, burial rate, and the kinetics of mineral reactions . Refinements in diagenetic modeling are needed to better account for the specific behavior of this compound, including its susceptibility to mechanical compaction and dissolution, particularly in complex siliciclastic reservoirs . Understanding the diagenetic history is essential for accurate paleoenvironmental reconstructions and for assessing the potential of glauconitic sandstones as hydrocarbon reservoirs .

This compound as an Untapped Archive for Deep-Time Environmental Evolution

This compound's authigenic nature and its ability to incorporate elements from seawater during formation make it a valuable archive for reconstructing past environmental conditions over deep time . The chemical and isotopic composition of this compound can record information about seawater chemistry, redox conditions, temperature, and provenance of detrital input at the time of its formation .

Despite its potential, this compound is considered an "untapped archive" in many contexts, particularly for understanding specific intervals of Earth history . For example, a research project aims to use this compound to resolve fundamental research gaps regarding the timing, pace, and triggers of the Cambrian Radiation, a period of remarkable evolutionary radiation of complex animals and significant environmental change . By generating detailed, multiproxy metal isotope records from micro-drilled this compound grains, researchers hope to constrain marine redox and continental weathering conditions during this critical transition .

Glauconitic grains can integrate the signatures of bottom-water masses over prolonged periods, providing reliable average estimates on past isotopic signatures (e.g., εNd), which can be better suited for paleoceanographic reconstructions than other proxies like foraminifera in certain settings . Studying the composition of this compound in different strata can reveal the evolution of paleoclimate over time, with high abundances of this compound potentially corresponding to warm climate intervals . This compound deposits, comparable to planetary analog materials, are also studied to correlate geological features with potential economic value and understand resource exploitation in environments analogous to those on other planets . Continued research is needed to unlock the full potential of this compound as a recorder of deep-time environmental evolution.

Q & A

Q. Q1. How can glauconite be reliably identified in sedimentary sequences, and what analytical methods minimize misclassification risks?

Methodological Answer: Glaucosite identification requires a combination of petrographic microscopy, X-ray diffraction (XRD), and energy-dispersive spectroscopy (EDS). Petrographic analysis distinguishes this compound’s greenish hue and peloidal morphology from similar minerals like chlorite . XRD confirms its characteristic basal spacing (e.g., ~10 Å for this compound), while EDS verifies its K-rich composition. To avoid misclassification, cross-validate results with environmental context (e.g., this compound forms in marine-reductive settings, unlike terrestrial chlorite) and leverage SEM-EDS mapping to detect spatial distribution of Fe, K, and Mg .

Q. Q2. What sedimentological criteria indicate this compound’s depositional environment, and how can contradictory data (e.g., mixed redox indicators) be resolved?

Methodological Answer: Glaucosite’s formation is linked to low sedimentation rates and suboxic conditions. Key criteria include:

  • Association with marine fossils (e.g., Globigerina species) .
  • Co-occurrence with pyrite/siderite (reductive conditions) .
    Contradictions arise in transitional environments (e.g., estuarine deltas), where fluctuating redox may produce mixed mineral assemblages. Resolve conflicts using sequential geochemical analysis (e.g., Fe speciation) and stratigraphic context. Gamma-ray logging can differentiate this compound-rich layers (low radioactivity) from shaly intervals .

Advanced Research Questions

Q. Q3. How can this compound’s cation-exchange capacity (CEC) be optimized for environmental applications, and what experimental designs address variability in natural samples?

Methodological Answer: Glaucosite’s CEC (20–30 meq/100g) depends on layer charge and interlayer K⁺ content. To optimize:

Pretreatment: Acid-activation (HCl) removes carbonate coatings, enhancing surface area (up to 19.8 m²/g) .

Statistical Design: Use Box-Behnken models to test variables (pH, contact time, adsorbent dose). For reproducibility, standardize grain size (e.g., <75 µm) and account for regional mineralogical variability via ANOVA .

Validation: Pair adsorption isotherms (Langmuir/Freundlich) with TEM to visualize interlayer NH₄⁺ retention in nanocomposites .

Q. Q4. What mechanisms explain this compound’s role in paleoclimate reconstruction, and how do conflicting δ¹⁸O/δ¹³C signatures in this compound-bearing strata arise?

Methodological Answer: Glaucosite’s δ¹⁸O reflects bottom-water temperatures, but diagenetic overprinting can skew signals. Mechanisms include:

  • Primary Formation: Marine authigenesis records ambient T and salinity.
  • Diagenetic Alteration: Late-stage K⁺ loss may reset isotopic ratios.
    Address contradictions by:
  • Comparing this compound δ¹⁸O with coeval carbonate δ¹⁸O .
  • Applying clumped isotope (Δ₄₇) thermometry to isolate temperature effects.
  • Using LA-ICP-MS to map intra-grain isotopic heterogeneity .

Q. Q5. How can this compound-based nanocomposites be synthesized for sustainable agriculture, and what metrics validate their eco-efficacy?

Methodological Answer: Synthesis involves urea intercalation into this compound’s interlayers via solution-gel methods. Steps:

Characterization: Confirm interlayer expansion via XRD (shift from 10 Å to 14 Å) and validate NH₄⁺ retention via FTIR .

Field Testing: Use randomized block designs to compare crop yields (e.g., wheat) under this compound-urea vs. conventional fertilizer. Metrics include N-use efficiency (NUE) and soil-leaching rates (BET analysis quantifies pore-size distribution) .

Eco-Toxicity: Assess heavy-metal mobility (e.g., Cr, Ni) via sequential extraction to ensure this compound amendments meet ISO 21268-1 standards .

Q. Q6. What stratigraphic frameworks resolve discrepancies in this compound’s use as a chronostratigraphic marker?

Methodological Answer: Glaucosite’s K-Ar dating is complicated by Rb-Sr contamination. Frameworks include:

  • Multi-Mineral Isochrons: Compare this compound, biotite, and feldspar ages from the same horizon.
  • Sequence Stratigraphy: Correlate this compound-rich condensed sections with maximum flooding surfaces (e.g., gamma-ray log trends) .
  • Biostratigraphic Calibration: Use microfossil (e.g., foraminifera) biozones to cross-validate ages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.